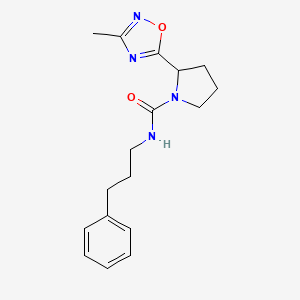

2-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(3-phenylpropyl)pyrrolidine-1-carboxamide

Description

Properties

IUPAC Name |

2-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(3-phenylpropyl)pyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2/c1-13-19-16(23-20-13)15-10-6-12-21(15)17(22)18-11-5-9-14-7-3-2-4-8-14/h2-4,7-8,15H,5-6,9-12H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFJYXWUIPBWMQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2CCCN2C(=O)NCCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(3-phenylpropyl)pyrrolidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of an appropriate hydrazide with a nitrile under acidic or basic conditions.

Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with an intermediate containing a leaving group.

Introduction of the Phenylpropyl Group: The phenylpropyl group can be attached through a Friedel-Crafts alkylation reaction, where a phenylpropyl halide reacts with an aromatic ring in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(3-phenylpropyl)pyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

Substitution: Nucleophilic substitution using alkyl halides, electrophilic substitution using Lewis acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(3-phenylpropyl)pyrrolidine-1-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(3-phenylpropyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of carboxamide derivatives with heterocyclic substituents. Below is a comparative analysis with structurally or functionally related molecules from the evidence:

Table 1: Structural and Functional Comparison

Key Observations :

Oxadiazole vs. Oxazole Rings :

- The 1,2,4-oxadiazole ring in the target compound offers greater metabolic stability compared to 1,2-oxazole derivatives (e.g., N,N-diethyl-3-methyl-1,2-oxazole-5-carboxamide) due to reduced susceptibility to oxidative degradation .

- Cyclopropyl-substituted oxadiazoles (e.g., 4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]morpholine) may exhibit enhanced conformational rigidity compared to the methyl-substituted variant in the target compound .

Carboxamide Linkers: The N-(3-phenylpropyl) chain in the target compound provides extended hydrophobic interactions compared to shorter alkyl or pyridinylaminoethyl chains (e.g., ID 45/50 in [2]). This could improve membrane permeability but may reduce solubility .

Therapeutic Implications :

- Compounds like ID 45/50 (patented for cancer and thrombosis) share the 3-methyl-1,2,4-oxadiazole motif, suggesting the target compound may have overlapping biological targets, such as kinases or proteases .

- Morpholine derivatives (e.g., 4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]morpholine) are often associated with central nervous system (CNS) penetration, a property less likely in the target compound due to its bulky phenylpropyl group .

Biological Activity

The compound 2-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(3-phenylpropyl)pyrrolidine-1-carboxamide is a derivative of oxadiazole, a class of compounds known for their diverse biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 270.33 g/mol. The presence of the oxadiazole ring is significant for its biological interactions.

Antimicrobial Activity

Research has indicated that derivatives of oxadiazoles exhibit substantial antimicrobial properties. For example, compounds with similar structures have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Mechanism of Action : The antimicrobial activity is often attributed to the ability of oxadiazole derivatives to interfere with bacterial cell wall synthesis and inhibit essential metabolic pathways.

- Case Study : In a comparative study, several oxadiazole derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had Minimum Inhibitory Concentrations (MICs) lower than conventional antibiotics like ciprofloxacin, showcasing their potential as alternative antimicrobial agents .

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety profile of new compounds.

- Cell Lines Tested : The compound was evaluated using L929 mouse fibroblast cells and A549 human lung carcinoma cells.

- Findings : At specific concentrations (e.g., 100 µM), the compound exhibited varying degrees of cytotoxicity. Notably, it was found that concentrations above 200 µM led to significant cell death in L929 cells, while lower concentrations could enhance cell viability in certain contexts .

Enzyme Inhibition

Oxadiazole derivatives have been studied for their ability to inhibit key enzymes involved in disease processes.

- Acetylcholinesterase Inhibition : Some studies have highlighted the potential of oxadiazole-containing compounds to inhibit acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases like Alzheimer's .

- Urease Inhibition : Compounds similar to 2-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(3-phenylpropyl)pyrrolidine-1-carboxamide have also shown promise in inhibiting urease activity, suggesting potential applications in treating urinary tract infections .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.